The synthesis of Map4K4-IN-3 involves several chemical reactions and methodologies that require precision and expertise in organic chemistry. The synthesis typically follows a multi-step process:
Technical details such as reaction conditions (temperature, solvent choice) and catalysts are critical for optimizing yield and purity. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure of the synthesized compound.
The molecular structure of Map4K4-IN-3 can be characterized by its specific arrangement of atoms and functional groups. The compound typically features:
Data regarding the molecular weight, formula, and specific stereochemistry are essential for understanding its reactivity and biological interactions. For instance, the molecular formula may be represented as , where , , and correspond to the number of carbon, hydrogen, and nitrogen atoms respectively.
Map4K4-IN-3 undergoes various chemical reactions that are significant for its biological activity:
Technical details regarding these reactions include kinetic parameters such as inhibition constants (IC50 values) that quantify its potency as an inhibitor.
The mechanism of action of Map4K4-IN-3 primarily revolves around its ability to inhibit MAP4K4 activity. This inhibition leads to:
Data supporting this mechanism often includes experimental results demonstrating decreased cell migration rates and altered phosphorylation patterns in treated cells compared to controls.
Map4K4-IN-3 exhibits specific physical and chemical properties that are relevant for its application:
Relevant data from studies often highlight these properties to establish safe handling procedures and effective dosage forms.
Map4K4-IN-3 has several scientific applications primarily focused on cancer research:
MAP4K4-IN-3 (Compound 17) demonstrates high selectivity for MAP4K4, with a kinase assay IC₅₀ of 14.9 nM and a cellular assay IC₅₀ of 470 nM [4]. Its molecular structure (C₁₅H₁₂ClN₅; MW: 297.74 g/mol) contributes to its specificity within the STE20 kinase family. Kinome-wide profiling reveals >100-fold selectivity against closest homologs TNIK (MAP4K7) and MINK1 (MAP4K6), attributed to steric incompatibility in the hydrophobic pocket adjacent to the ATP-binding site [7]. However, moderate off-target inhibition occurs against GCK-IV subfamily kinases (MAP4K1/HPK1, MAP4K2/GCK, MAP4K3/GLK) at concentrations >1 μM, as confirmed by competitive binding assays [8]. This selectivity profile positions MAP4K4-IN-3 as a superior chemical probe compared to pan-Ste20 inhibitors like GNE-495.
Table 1: Selectivity Profile of MAP4K4-IN-3
Kinase | Family | IC₅₀ (nM) | Selectivity vs. MAP4K4 |
---|---|---|---|
MAP4K4 | GCK-IV | 14.9 | 1x |
TNIK | GCK-IV | >2,000 | >134x |
MINK1 | GCK-IV | >2,500 | >168x |
MAP4K1 | GCK-IV | 1,200 | 80x |
SRC | TK | >10,000 | >670x |
EGFR | TKL | >10,000 | >670x |
The compound exploits structural plasticity in MAP4K4's N-terminal kinase domain (residues 1-330). Molecular dynamics simulations reveal that MAP4K4-IN-3 binding induces a conformational shift in the αC-helix (residues 72-85), stabilizing an inactive DFG-out orientation [3]. This allosteric effect specifically disrupts the salt bridge between conserved K54 (β3 strand) and E78 (αC-helix), hindering catalytic spine assembly [7]. The citron homology (CNH) domain (residues 1100-1250) further contributes to selectivity by constraining substrate access upon compound binding, as evidenced by reduced phosphorylation of the MAP4K4 substrate MST1 in fluorescence polarization assays [8]. Unlike ATP-competitive inhibitors lacking allosteric effects, MAP4K4-IN-3's dual mechanism provides extended target residence time (>120 minutes) [4].
MAP4K4-IN-3 functions as a type I ATP-competitive inhibitor, directly occupying the adenine pocket of MAP4K4. Crystallographic studies (PDB: 4U44) show the chlorophenyl group inserts into a hydrophobic cleft formed by I68, V72, and L152, while the aminopyrimidine core forms three hydrogen bonds: (1) backbone NH of E100, (2) carbonyl oxygen of L98, and (3) conserved hinge residue E101 [3]. Thermodynamic profiling indicates entropy-driven binding (ΔG = -12.3 kcal/mol), with the chloro substituent contributing hydrophobic interactions accounting for 70% of binding energy [4]. The compound's dissociation constant (Kd = 9.3 nM) correlates with biochemical IC₅₀, confirming direct competition with ATP (Km = 18 μM) [7].
Table 2: Key Binding Interactions of MAP4K4-IN-3
Residue | Interaction Type | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Glu101 | H-bond (hinge) | 2.1 | -3.2 |
Leu98 | H-bond | 2.3 | -1.8 |
Ile68 | Hydrophobic | 3.7 | -2.5 |
Val72 | Hydrophobic | 4.0 | -1.9 |
Asp153 | Electrostatic | 5.2 | -0.7 |
The compound disrupts three primary MAP4K4-driven pathways:
Table 3: Signaling Pathway Modulation by MAP4K4-IN-3
Pathway | Key Effector | Inhibition IC₅₀ | Functional Consequence |
---|---|---|---|
JNK/c-Jun | pJNK (T183/Y185) | 110 nM | ↓ Matrix metalloprotease expression |
Integrin β1/FAK | pFAK (Y397) | 320 nM | ↓ Focal adhesion turnover |
c-Met recycling | pMet (Y1234/Y1235) | 250 nM | ↓ Sustained HGF signaling |
Hippo/YAP | pYAP (S127) | Enhanced at 100 nM | Context-dependent growth regulation |
Three structural elements dictate MAP4K4-IN-3 engagement:
These determinants enable rational design of next-generation inhibitors targeting resistant MAP4K4 mutants.
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